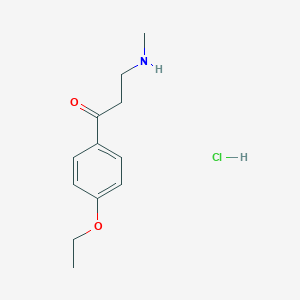

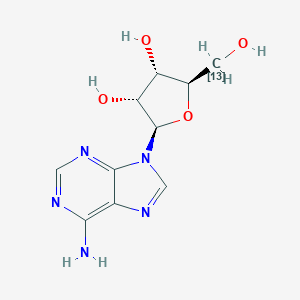

(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

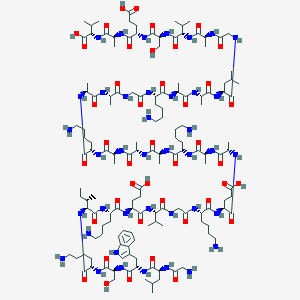

(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol, also known as (2R,3R,4S,5R)-2-amino-5-(hydroxy(113C)methyl)oxolane-3,4-diol, is a compound with a unique structure and properties. It is an important building block in the synthesis of a variety of compounds, such as drugs, antibiotics, and other compounds with therapeutic applications. This compound is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts. The unique structure of (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol makes it an attractive target for research and development.

科学的研究の応用

Structural Dynamics of DNA

Adenosine-13C is used in the synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR . This method facilitates investigations on structural and dynamic features via NMR spectroscopy . For example, it has been used to study the dynamics in the mini-cTAR DNA involved in the HIV replication cycle .

G-quadruplex Research

The atom-specific aromatic 13C-labeling in DNA has proven to be highly useful in DNA G-quadruplex research . It has been used to verify the slow exchange between two forms of a G-quadruplex on the chemical shift time scale .

Real-time NMR Applications

The 13C-labeling in DNA has been showcased for real-time NMR applications . For instance, it has been used to monitor the re-equilibration of the fold distribution after a T-jump .

Regulation of Circadian Timing

Adenosine-13C has been found to integrate light and sleep signaling for the regulation of circadian timing in mice . It encodes sleep history and this signal modulates circadian entrainment by light .

Sleep/Wake Timing Optimization

Adenosine-13C has been identified as a regulatory mechanism that allows sleep and circadian processes to interact for the optimization of sleep/wake timing in mice . It acts upon the circadian clockwork via adenosine A1/A2A receptor signaling .

Food Authenticity and Quality Testing

13C-NMR spectroscopy, using compounds like Adenosine-13C, can be used as a valuable alternative methodology to determine the bulk carbon isotope ratio and to identify the origin of certain food ingredients . This makes it attractive for testing authenticity, quality, and origin of food products .

作用機序

Target of Action

Adenosine-13C primarily targets four G protein-coupled receptors: A1, A2A, A2B, and A3 . These receptors are ubiquitously present throughout the body and play a significant role in influencing various physiological and pathological processes .

Mode of Action

Adenosine-13C interacts with its targets, leading to a series of changes. It depresses the activity of the SA (sinoatrial) and AV (atrioventricular) nodes and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy . It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .

Biochemical Pathways

Adenosine-13C affects almost all aspects of cellular physiology, including neuronal activity, vascular function, platelet aggregation, and immune cell regulation . The exact biochemical pathways affected by Adenosine-13C are complex and depend on the specific cellular context.

Pharmacokinetics

Adenosine, including its 13C variant, has a short duration of action with a half-life of approximately 10 seconds . It must be given intravenously for systemic effects . After administration, it is rapidly absorbed by red blood cells and endothelial cells . It is then metabolized to inosine by adenosine deaminase .

Result of Action

The molecular and cellular effects of Adenosine-13C’s action are diverse due to its wide range of targets. It can lead to effects such as vasodilation, inhibition of neurotransmitter release, and modulation of immune responses . In the cardiovascular system, it has cardioprotective properties, improving cholesterol homeostasis, impacting platelet aggregation, and inhibiting the inflammatory response .

Action Environment

The action, efficacy, and stability of Adenosine-13C can be influenced by various environmental factors For instance, the presence of other signaling molecules, the specific cellular environment, and the physiological state of the organism can all impact its action.

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-XUZOCFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[13CH2]O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine-13C | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)